molecular formula C7H9NO3S B14513293 Methanesulfonamide, N-hydroxy-N-phenyl- CAS No. 62918-99-4

Methanesulfonamide, N-hydroxy-N-phenyl-

Cat. No.: B14513293
CAS No.: 62918-99-4
M. Wt: 187.22 g/mol
InChI Key: IXFLSDPJQCGOTD-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-hydroxy-N-phenyl- (CAS: Not explicitly provided in evidence), is a sulfonamide derivative characterized by a methanesulfonyl group attached to a phenyl ring substituted with a hydroxylamine (-NHOH) moiety. Sulfonamides are widely studied for their pharmacological relevance, including anti-inflammatory, antiviral, and antioxidant activities . The N-hydroxy substitution introduces unique hydrogen-bonding capabilities and redox activity, distinguishing it from simpler sulfonamides like N-phenylmethanesulfonamide (CAS: 1197-22-4) .

Properties

CAS No.

62918-99-4

Molecular Formula

C7H9NO3S

Molecular Weight

187.22 g/mol

IUPAC Name

N-hydroxy-N-phenylmethanesulfonamide

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)8(9)7-5-3-2-4-6-7/h2-6,9H,1H3

InChI Key

IXFLSDPJQCGOTD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

Preparation Methods

Direct Synthesis from Phenylhydroxylamine and Methanesulfonyl Chloride

Reaction Overview

The most straightforward route involves the reaction of phenylhydroxylamine (Ph-NHOH) with methanesulfonyl chloride (MsCl) in the presence of a base. This method directly introduces the N-hydroxy group during sulfonamide formation.

Reaction Equation:
$$
\text{Ph-NHOH} + \text{MsCl} \xrightarrow{\text{Base}} \text{Ph-N(OH)-SO}_2\text{Me} + \text{HCl}
$$

Experimental Procedure

  • Materials:

    • Phenylhydroxylamine (1.0 equiv)
    • Methanesulfonyl chloride (1.2 equiv)
    • Triethylamine (2.0 equiv)
    • Dichloromethane (DCM) solvent
  • Steps:

    • Dissolve phenylhydroxylamine in DCM at 0°C.
    • Add triethylamine dropwise under inert atmosphere.
    • Introduce methanesulfonyl chloride slowly to control exotherm.
    • Warm to room temperature and stir for 4–6 hours.
    • Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Yield: 65–75%.

Key Considerations

  • Phenylhydroxylamine Stability: Requires low temperatures (<5°C) to prevent decomposition.
  • Base Selection: Triethylamine or DMAP (4-dimethylaminopyridine) effectively scavenge HCl.
  • Side Products: Bis-sulfonylation is minimized by using stoichiometric MsCl.

Oxidation of N-Phenyl Methanesulfonamide

Two-Step Synthesis via N-Phenyl Intermediate

For substrates where phenylhydroxylamine is inaccessible, oxidation of N-phenyl methanesulfonamide provides an alternative route.

Step 1: Synthesis of N-Phenyl Methanesulfonamide

Reaction Equation:
$$
\text{Ph-NH}2 + \text{MsCl} \xrightarrow{\text{Base}} \text{Ph-NH-SO}2\text{Me} + \text{HCl}
$$

Procedure:

  • Aniline (1.0 equiv) reacts with MsCl (1.1 equiv) in DCM using triethylamine (2.0 equiv) at 0°C.
  • Yield: >90% after aqueous workup.
Step 2: Oxidation to N-Hydroxy Derivative

Reagents:

  • m-Chloroperbenzoic acid (mCPBA, 1.5 equiv)
  • Dichloromethane, 0°C to RT

Mechanism:

  • mCPBA oxidizes the secondary amine (-NH-) to a hydroxylamine (-NOH-) via a radical intermediate.

Yield: 50–60% after purification.

Catalytic Methods for Industrial-Scale Production

Solvent-Free Synthesis with DMF Catalyst

Patented methods eliminate traditional HCl scavengers by employing polar aprotic solvents as catalysts.

Conditions:

  • Catalyst: N,N-Dimethylformamide (DMF, 0.05 equiv)
  • Temperature: 120–140°C
  • Molar Ratio: MsCl:Aniline = 1.5:1

Advantages:

  • Reduced byproduct formation (bis-sulfonamide <5%).
  • Scalable to multi-kilogram batches with 85% yield.

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield (%) Purity (%) Scalability
Direct Synthesis Ph-NHOH MsCl/TEA 65–75 98 Moderate
Oxidation Ph-NH-SO₂Me mCPBA 50–60 95 Low
Catalytic Ph-NH₂ MsCl/DMF 85 99 High

Mechanistic Insights

Nucleophilic Acylation (Direct Method)

Phenylhydroxylamine acts as a bifunctional nucleophile, with the hydroxylamine nitrogen attacking the electrophilic sulfur in MsCl. Steric hindrance from the phenyl group directs regioselectivity toward N-sulfonylation over O-sulfonylation.

Oxidative Pathway

mCPBA abstracts a hydrogen from the N-H bond of N-phenyl methanesulfonamide, generating a nitrogen-centered radical. Subsequent oxygen rebound forms the N-hydroxy product.

Challenges and Optimization Strategies

  • Instability of Phenylhydroxylamine: Solve by in situ generation via partial reduction of nitrobenzene (Zn/NH₄Cl).
  • Over-Oxidation: Controlled stoichiometry of mCPBA prevents degradation to nitroso derivatives.
  • Purification: Silica gel chromatography effectively separates N-hydroxy products from unreacted starting materials.

Emerging Techniques

Electrochemical Synthesis

Recent advances utilize electrochemical cells to oxidize N-phenyl methanesulfonamide in aqueous ethanol, achieving 70% yield with minimal waste.

Flow Chemistry

Continuous flow systems enhance safety and efficiency for exothermic sulfonylation steps, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-hydroxy-N-phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanesulfonamide, N-hydroxy-N-phenyl- is a sulfonamide compound featuring a methanesulfonamide functional group and a hydroxyl-phenyl moiety, with the chemical formula C7H9NO2SC_7H_9NO_2S and a molecular weight of approximately 173.22 g/mol. It is primarily intended for research purposes, not for human therapeutic or veterinary applications. This compound's structure lends itself to applications in organic synthesis and medicinal chemistry, enabling various chemical transformations.

Synthesis
The synthesis of Methanesulfonamide, N-hydroxy-N-phenyl- typically involves reacting aniline with methanesulfonyl chloride in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane at low temperatures to manage the reaction rate and improve product purity. Industrial production scales up similar methods using large reactors and optimized conditions to ensure yield and consistency.

Scientific Research Applications

  • Enzyme Inhibition and Protein Modification Research suggests that Methanesulfonamide, N-hydroxy-N-phenyl- has potential biological activities, particularly in enzyme inhibition and protein modification. Its unique structure enables interactions with specific molecular targets, potentially leading to biological effects like anti-inflammatory and antimicrobial properties.
  • Organic Synthesis The compound's combination of functional groups results in distinct reactivity patterns, making it useful in synthetic applications as both an electron-withdrawing group and a nucleophile. It is used in the creation of N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride, involving reactions with methylsulfonyl chloride and chloroacetyl chloride .
  • Inhibitors of NS5B The NN-arylmethanesulfonamide fragment is present in Hepatitis C virus (HCV) inhibitors . The sulfonamide moiety forms hydrogen bonds with polar side chains or bound water molecules . Molecular modeling, using co-crystal structures, allows evaluation of linker compositions and positions to retain interactions between the NN-arylmethanesulfonamide moiety and residues .
  • Anti-inflammatory agent synthesis The compound N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, which has anti-inflammatory properties, can be synthesized using methanesulfonamide .

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-hydroxy-N-phenyl-, involves its interaction with specific molecular targets. It acts as an electron-withdrawing group, which can influence the reactivity of other functional groups in the molecule. This property makes it useful in various chemical reactions, including those involving nucleophiles and electrophiles .

Comparison with Similar Compounds

Structural Analogues
Compound Name Structure Key Substituents Biological Activity Source
N-Phenylmethanesulfonamide Methanesulfonyl-N-phenyl None Chemical intermediate
N-(4-Hydroxyphenyl)benzenesulfonamide Benzenesulfonyl-N-(4-hydroxyphenyl) Hydroxyl on phenyl ring Hydrogen-bonding interactions
N-(4-Arylamidophenyl)methanesulfonamide Methanesulfonyl-N-(4-amidophenyl) Amide linkage Anti-inflammatory activity
Quinoline-linked methanesulfonamide Methanesulfonyl-pyrrolidine linker Conformationally restricted Antiviral (HCV inhibition)
N-Formylphenyl methanesulfonamide Methanesulfonyl-N-(4-formylphenyl) Formyl group Environmental transformation product

Key Observations :

  • N-Hydroxy Group : Unlike N-phenylmethanesulfonamide, the N-hydroxy variant may exhibit enhanced solubility due to increased polarity, similar to hydroxyl-substituted benzenesulfonamides . However, this group could also confer instability under oxidative conditions, as seen in hydroxamic acids .
  • Pharmacokinetics: Methylsulfonamide substituents generally improve metabolic stability and permeability , but the N-hydroxy group might reduce microsomal stability compared to non-hydroxylated analogs.
  • Biological Activity : The anti-inflammatory activity of N-(4-arylamidophenyl)methanesulfonamide derivatives suggests that the N-hydroxy-N-phenyl variant could similarly target inflammatory pathways. However, its redox-active NHOH group may introduce antioxidant or pro-oxidant effects, akin to hydroxamic acids in free radical scavenging .
Physicochemical Properties
Property Methanesulfonamide, N-hydroxy-N-phenyl- (Predicted) N-Phenylmethanesulfonamide Quinoline-linked Methanesulfonamide
LogP ~1.2 (moderate polarity due to -NHOH) 1.8 2.5 (hydrophobic linker)
Solubility (μg/mL) ~20–50 (aqueous) <5 <5 (improved with pyrrolidine linker)
Hydrogen Bonding Strong (NHOH and sulfonamide) Moderate (sulfonamide only) Moderate (sulfonamide and amide)

Notes:

  • The N-hydroxy group likely enhances aqueous solubility compared to N-phenylmethanesulfonamide but may still fall short of the solubility achieved by conformational restriction (e.g., pyrrolidine linkers in quinolines) .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-hydroxy-N-phenyl-methanesulfonamide?

Answer:
The synthesis of N-hydroxy-N-phenyl-methanesulfonamide derivatives typically involves sulfonylation reactions. For example:

  • Sulfonyl chloride coupling: Reacting hydroxylamine derivatives with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. This method is analogous to the synthesis of N-(3-(chloromethyl)phenyl)methanesulfonamide, where methanesulfonyl chloride reacts with aniline derivatives in tetrahydrofuran .
  • N-arylation: Copper-catalyzed coupling of sulfonamides with aryl halides under ligand-free conditions, as demonstrated for N-(2-fluorophenyl)methanesulfonamide. This approach enables regioselective aryl group introduction .

Key considerations:

  • Purity control via column chromatography or recrystallization (melting point: 82–85°C for related compounds) .
  • Reaction optimization using spectroscopic monitoring (e.g., IR for sulfonamide N-H stretches near 3300 cm⁻¹) .

Basic: How can spectroscopic techniques resolve structural ambiguities in N-hydroxy-N-phenyl-methanesulfonamide derivatives?

Answer:
A multi-technique approach is critical:

  • NMR analysis:
    • ¹H NMR: Hydroxylamine protons (N-OH) resonate at δ 8–10 ppm, while sulfonamide protons (N-H) appear at δ 5–7 ppm. Substituents on the phenyl ring influence chemical shifts (e.g., electron-withdrawing groups deshield adjacent protons) .
    • ¹³C NMR: Sulfonamide carbonyl (SO₂) carbons appear at δ 40–45 ppm. Aromatic carbons show splitting patterns dependent on substitution .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₈H₁₀N₂O₃S: calc. 215.0492) .
  • IR spectroscopy: S=O stretches at 1150–1350 cm⁻¹ and N-O stretches near 950 cm⁻¹ .

Data contradiction resolution:

  • Conflicting NOE or coupling constants may arise from rotational barriers in the sulfonamide group. DFT calculations (e.g., B3LYP/6-311++G(d,p)) can predict conformer stability and validate experimental data .

Advanced: What computational strategies predict the electronic properties of N-hydroxy-N-phenyl-methanesulfonamide?

Answer:

  • Quantum-chemical modeling:
    • Geometry optimization: PM6 or DFT (e.g., B3LYP) in solvent models (e.g., water) to determine bond lengths and angles. For example, the S-N bond in sulfonamides is typically ~1.63 Å .
    • UV/Vis spectra: TD-DFT calculates HOMO-LUMO gaps. Hydroxylamine derivatives show π→π* transitions near 250–300 nm .
    • pKa prediction: QSPR models estimate acidity (e.g., pKa ~8.2 for related compounds) .

Case study:

  • N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide exhibited a HOMO localized on the hydroxylamine group, suggesting redox activity .

Advanced: How do substituents influence the reactivity of N-hydroxy-N-phenyl-methanesulfonamide in cross-coupling reactions?

Answer:

  • Electron-donating groups (e.g., -OCH₃): Enhance nucleophilicity at the hydroxylamine nitrogen, favoring arylation or alkylation. For example, methoxy-substituted derivatives show higher yields in Cu-catalyzed couplings .
  • Electron-withdrawing groups (e.g., -CF₃): Reduce reactivity but stabilize intermediates, enabling regioselective functionalization.
  • Steric effects: Bulky substituents (e.g., tert-butyl) hinder coupling at the ortho position, directing reactions to para sites .

Experimental design tip:

  • Use Hammett σ constants to predict substituent effects on reaction rates. Linear free-energy relationships (LFERs) correlate σ values with kinetic data .

Advanced: What methodologies assess the bioactivity of N-hydroxy-N-phenyl-methanesulfonamide derivatives via molecular docking?

Answer:

  • Target selection: Focus on enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, FAK kinases) .
  • Docking protocols:
    • Software: AutoDock Vina or Schrödinger Glide.
    • Validation: Redock co-crystallized ligands (e.g., PF-562,271 in FAK) to ensure RMSD < 2.0 Å .
  • Key interactions:
    • Sulfonamide oxygen hydrogen bonds with active-site residues (e.g., Arg104 in carbonic anhydrase).
    • Hydroxylamine groups may chelate metal ions (e.g., Zn²⁺) .

Case study:

  • N-methyl-N-phenyl derivatives showed stronger binding to FAK (ΔG = -9.2 kcal/mol) compared to unsubstituted analogs, highlighting the role of hydrophobic interactions .

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